molecular formula C11H9ClO2S B7989551 Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate

Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate

Cat. No.: B7989551
M. Wt: 240.71 g/mol
InChI Key: QHZQZFPRIMRBII-UHFFFAOYSA-N
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Description

Methyl 7-chloro-3-methylbenzo[b]thiophene-2-carboxylate (CAS 1415968-75-0) is a high-purity chemical building block for research applications. This compound features a benzo[b]thiophene core structure substituted with a chlorine atom at the 7-position and methyl ester at the 2-carboxylate position, with a molecular formula of C 11 H 9 ClO 2 S and a molecular weight of 240.71 g/mol [ citation:1 ]. It is supplied with a typical purity of 98% and should be stored sealed in a dry, ambient environment to maintain stability [ citation:3 ]. This ester is a key synthetic intermediate in organic and medicinal chemistry research. Structurally related 3-chloro- and 3-methyl- benzothiophene-2-carboxylate analogs have been identified as valuable fragments in fragment-based drug discovery (FBDD) programs. Specifically, such compounds have shown potential as starting points for developing potent inhibitors of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein that is a promising therapeutic target in oncology [ citation:7 ]. The chlorine and methyl substitutions on the heterocyclic core are critical for enhancing binding affinity to target proteins [ citation:7 ]. Researchers utilize this compound as a precursor for further synthetic modifications, including hydrolysis to its corresponding carboxylic acid [ citation:2 ] or nucleophilic substitution of the halide to create diverse chemical libraries for biological screening. Safety Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses [ citation:5 ]. Please refer to the supplied Safety Data Sheet (SDS) for detailed handling and hazard information. The signal word is "Warning" with the hazard statement H302 (Harmful if swallowed) [ citation:1 ].

Properties

IUPAC Name

methyl 7-chloro-3-methyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c1-6-7-4-3-5-8(12)10(7)15-9(6)11(13)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZQZFPRIMRBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC=C2Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Reagents : Thionyl chloride (5 equivalents), 4-dimethylaminopyridine (DMAP, 1 equivalent)

  • Solvent : Heptane

  • Temperature : Reflux at 82°C for 5.5 hours

  • Workup : Extraction with ethyl acetate (70°C), followed by cooling and crystallization in heptane.

Key Data

ParameterValue
Yield92.6% purity (VPC analysis)
Byproduct ManagementDMAP hydrochloride recovered (98.3%)
Crystallization SolventHeptane (3.6 L per 320 g starting material)

This method avoids costly coupling reagents (e.g., N,N'-carbonyldiimidazole) by leveraging thionyl chloride’s dual role as a cyclization catalyst and chlorinating agent. The methyl group at position 3 is introduced via the starting cinnamic acid, ensuring regioselectivity.

Direct Chlorination of Methyl Benzo[B]Thiophene-2-Carboxylate

Chlorination of pre-formed benzo[b]thiophene derivatives offers a streamlined route. While explicit data for the 3-methyl variant is limited, analogous bromination methods provide a template.

Chlorination Protocol

  • Chlorinating Agent : Sulfuryl chloride (SO₂Cl₂) or Cl₂ gas

  • Catalyst : Iron(III) chloride (FeCl₃, 0.1 equivalents)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature, 12–24 hours

Optimization Insights

  • Regioselectivity : The 7-position is favored due to electron-withdrawing effects of the ester group.

  • Side Reactions : Over-chlorination at position 4 is mitigated by stoichiometric control (1.1 equivalents Cl₂).

Post-chlorination, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to isolate the 7-chloro derivative.

Esterification of 7-Chloro-3-Methylbenzo[B]Thiophene-2-Carboxylic Acid

Esterification is critical for introducing the methyl ester group. A two-step process involving carboxylate activation followed by methanol quenching is employed.

Step 1: Acid Chloride Formation

  • Reagents : Thionyl chloride (2 equivalents), pyridine (1 equivalent)

  • Solvent : Acetonitrile

  • Temperature : Reflux at 80°C for 3 hours.

Step 2: Methanol Quenching

  • Conditions : Methanol (5 equivalents), room temperature, 2 hours

  • Yield : ~85% (estimated via ¹H NMR)

Analytical Validation

TechniqueKey Signals
¹H NMR (CDCl₃)δ 3.89 (s, 3H, OCH₃), δ 2.41 (s, 3H, CH₃)
IR 1745 cm⁻¹ (C=O stretch), 735 cm⁻¹ (C-Cl)

One-Pot Cyclization and Esterification

Advanced protocols combine cyclization and esterification in a single vessel to improve efficiency.

Procedure

  • Cyclization : 7-Chloro-3-methylcinnamic acid, Lawesson’s reagent (1.2 equivalents), toluene, 110°C, 8 hours.

  • Esterification : Direct addition of methanol (excess) and sulfuric acid (0.5 equivalents), 65°C, 4 hours.

Advantages

  • Yield Increase : 78% overall vs. 65% in sequential steps.

  • Solvent Economy : Toluene recycled via distillation.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety. A continuous-flow reactor system is described in patent literature:

Flow Reactor Parameters

StageConditions
Cyclization80°C, 30 min residence time
ChlorinationCl₂ gas, 45°C, 20 min
EsterificationMethanol, 65°C, 1 hour

Output Metrics

  • Throughput : 50 kg/day

  • Purity : >99% (HPLC)

  • Waste Reduction : 40% lower solvent use vs. batch processes

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 2-substituted derivatives such as 7-hydroxy- and 7-mercapto-3-methylbenzo[B]thiophene .

Scientific Research Applications

Chemistry

Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate serves as a building block in the synthesis of more complex molecules. Its reactivity allows for various chemical transformations, including:

  • Nitration : Introduction of nitro groups.
  • Bromination : Addition of bromine atoms.
  • Acetylation : Introduction of acetyl groups.

These reactions are essential for developing new derivatives with enhanced properties.

Biology

The compound has been investigated for its potential as a kinase inhibitor , particularly targeting proteins involved in cancer progression. Notably, it has shown activity against:

  • Myeloid Cell Leukemia 1 (Mcl-1) : Inhibiting this protein can lead to apoptosis in cancer cells.
  • PIM Kinases : These kinases are implicated in tumorigenesis, and selective inhibitors have shown promise in preclinical models.

Medicine

This compound is being explored for various therapeutic applications:

  • Anticancer Activity : Demonstrated cytotoxic effects on cancer cells with IC50 values less than 5 µM.
  • Anti-inflammatory Properties : Potential to reduce inflammation through its biological interactions.
  • Antimicrobial Activity : Effective against various pathogens, with minimum inhibitory concentrations (MIC) indicating significant efficacy.

The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:

StudyBiological ActivityIC50 (µM)Mechanism
Inhibition of PIM kinasesKinase inhibition0.5 - 3Disruption of signaling
Mcl-1 inhibitionInduces apoptosis< 1Inhibition of survival
Anti-cancer activityCytotoxic effects on cancer cells< 5Cell death induction

Case Study 1: Mcl-1 Inhibition in Pancreatic Cancer

A study demonstrated that derivatives of this compound effectively down-regulate Mcl-1 expression in pancreatic cancer cells, leading to reduced cell proliferation and increased apoptosis rates. This suggests potential therapeutic applications for resistant pancreatic tumors.

Case Study 2: PIM Kinase Inhibition

Research indicated that compounds derived from the benzothiophene scaffold could selectively inhibit PIM kinases with nanomolar potency. This selectivity was linked to structural modifications that enhance binding affinity without increasing toxicity.

Research Findings

Recent findings highlight several important aspects regarding the biological activity of this compound:

  • Selectivity and Potency : Modifications at specific positions on the benzothiophene ring enhance selectivity for target proteins while minimizing off-target effects.
  • Toxicity Profile : While some derivatives exhibit potent anti-cancer activity, concerns regarding hepatotoxicity necessitate further optimization of the chemical structure to improve safety profiles.

Mechanism of Action

The mechanism of action of Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been studied as a kinase inhibitor, where it disrupts actin polymerization by inhibiting LIMK1, a protein involved in cell motility and metastasis . The compound’s sulfur atom plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key structural differences among analogs include substituent positions (e.g., chloro at 6- vs. 7-position), ester vs. carboxylic acid groups, and additional functional groups (e.g., hydroxyl, sulfonyl). These variations significantly influence physicochemical properties and bioactivity.

Table 1: Substituent and Functional Group Comparison
Compound Name Substituents Functional Group Similarity Score* CAS/Reference
Methyl 7-chloro-3-methylbenzo[b]thiophene-2-carboxylate 7-Cl, 3-CH₃ Methyl ester N/A Target Compound
Ethyl 7-chloro-3-methylbenzo[b]thiophene-2-carboxylate 7-Cl, 3-CH₃ Ethyl ester 0.84†
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate 6-Cl Methyl ester 0.70 104795-85-9
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 3-OH Ethyl ester 0.84 5556-20-7
Methyl benzo[b]thiophene-2-carboxylate None Methyl ester 0.92 22913-24-2
7-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid 7-Cl, 3-CH₃ Carboxylic acid N/A 752135-41-4

*Similarity scores (0–1) based on structural overlap with the target compound .
†Ethyl ester analog scored lower due to alkyl chain difference.

Physicochemical Properties

Substituent positions and functional groups alter melting points, solubility, and spectral characteristics:

  • Melting Points : Ethyl 7-chloro-3-methylbenzo[b]thiophene-2-carboxylate (analog) is stored at 2–8°C , while methyl 6-chlorobenzo[b]thiophene-2-carboxylate (CAS 104795-85-9) has a purity of 95% .
  • Spectral Data : IR and NMR spectra of related compounds (e.g., methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate) show characteristic C=O (1715–1777 cm⁻¹) and C-Cl absorptions .
Table 2: Physical Properties of Selected Analogs
Compound Name Melting Point/Storage Purity Key Spectral Features
Ethyl 7-chloro-3-methylbenzo[b]thiophene-2-carboxylate 2–8°C (storage) N/A Ester C=O (IR ~1715 cm⁻¹)
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate N/A 95% Cl substituent (¹H NMR δ ~7.2 ppm)
7-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid N/A 98% Acidic proton (¹H NMR δ ~12 ppm)

Biological Activity

Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound (C10H9ClO2S) features a benzothiophene core, which is known for its diverse pharmacological properties. The presence of chlorine and methyl groups contributes to its unique reactivity and interaction with biological targets.

  • Inhibition of Oncogenic Proteins : The compound has been shown to inhibit myeloid cell leukemia 1 (Mcl-1), a protein that plays a crucial role in cancer cell survival. Overexpression of Mcl-1 is associated with various cancers, including lung and breast cancer. In studies, derivatives of the benzothiophene scaffold have demonstrated potent inhibition of Mcl-1, leading to apoptosis in cancer cells .
  • Targeting Kinases : The compound exhibits activity against several kinases involved in cellular signaling pathways that regulate growth and survival. For instance, it has been identified as an inhibitor of PIM kinases (PIM1, PIM2, PIM3), which are implicated in tumorigenesis. Selective inhibitors targeting these kinases have shown promise in preclinical models .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:

StudyBiological ActivityIC50 (µM)Mechanism
Inhibition of PIM kinases0.5 - 3Kinase inhibition
Mcl-1 inhibition< 1Induces apoptosis
Anti-cancer activity< 5Cytotoxic effects on cancer cells

Case Studies

Case Study 1: Mcl-1 Inhibition in Pancreatic Cancer
A study demonstrated that this compound derivatives effectively down-regulate Mcl-1 expression in pancreatic cancer cells. This led to reduced cell proliferation and increased apoptosis rates, suggesting a potential therapeutic application for resistant pancreatic tumors .

Case Study 2: PIM Kinase Inhibition
Research indicated that compounds derived from the benzothiophene scaffold could selectively inhibit PIM kinases with nanomolar potency. This selectivity was linked to structural modifications that enhance binding affinity without increasing toxicity .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Selectivity and Potency : Modifications at specific positions on the benzothiophene ring enhance selectivity for target proteins while minimizing off-target effects. Studies have shown that substituents at the 3-, 4-, and 6-positions significantly influence binding affinity and biological activity .
  • Toxicity Profile : While some derivatives exhibit potent anti-cancer activity, concerns regarding hepatotoxicity have been raised, necessitating further optimization of the chemical structure to improve safety profiles .

Q & A

Q. What are the standard synthetic routes for Methyl 7-chloro-3-methylbenzo[b]thiophene-2-carboxylate?

The synthesis typically involves cyclization of substituted thiophene precursors with appropriate reagents. For example, methyl benzo[b]thiophene derivatives are synthesized via condensation of 2-mercaptoacetate esters with substituted benzaldehydes under reflux in polar aprotic solvents like DMF, followed by chlorination at the 7-position using agents like SOCl₂ or Cl₂ gas . Key steps include:

  • Reaction conditions : Reflux at 60–100°C in DMF with K₂CO₃ as a base to facilitate cyclization .
  • Purification : Reverse-phase HPLC (e.g., methanol-water gradients) to isolate the product, yielding ~50–70% .
  • Characterization : Melting point analysis (e.g., 213–226°C range) and spectroscopic validation (¹H/¹³C NMR, IR) to confirm ester and chloro substituents .

Q. How is spectroscopic characterization performed for this compound?

Critical techniques include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for benzo[b]thiophene core) and methyl/ester groups (δ 2.5–3.9 ppm for CH₃, δ 3.8–4.0 ppm for COOCH₃) .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester), ~1250 cm⁻¹ (C-O ester), and ~750 cm⁻¹ (C-Cl) confirm functional groups .
  • Melting point : Consistency with literature values (e.g., 213–226°C) ensures purity .

Q. What safety precautions are required during handling?

  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .
  • PPE : Gloves, goggles, and fume hoods to avoid inhalation/contact, as chloro-substituted thiophenes may irritate mucous membranes .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can low yields in the final esterification step be optimized?

Low yields often arise from incomplete cyclization or side reactions. Mitigation strategies include:

  • Catalyst optimization : Use EDC/DMAP coupling agents to enhance esterification efficiency .
  • Temperature control : Gradual heating (e.g., 60°C → reflux) to minimize decomposition of reactive intermediates .
  • Byproduct analysis : TLC/HPLC-MS to identify competing pathways (e.g., dimerization) and adjust stoichiometry (e.g., 1.2–1.5 eq. of chlorinating agents) .

Q. How do structural modifications (e.g., substituent position) affect biological activity?

The 7-chloro and 3-methyl groups are critical for bioactivity. For example:

  • Chloro substituent : Enhances lipophilicity and target binding (e.g., STAT3 inhibition in cancer studies) .
  • Methyl group : Steric effects may reduce metabolic degradation, as seen in analogues with extended half-lives .
  • SAR studies : Compare IC₅₀ values of derivatives (e.g., replacing Cl with F reduces potency by ~40% in kinase assays) .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

Contradictions often arise from solvent effects or impurities. Solutions include:

  • Multi-solvent NMR : Compare DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region .
  • X-ray crystallography : Validate molecular geometry, as demonstrated for related benzo[b]thiophene structures .

Q. What computational tools predict binding interactions with biological targets?

  • Molecular docking (AutoDock/Vina) : Simulate binding to targets like STAT3 or viral proteases using PDB structures (e.g., 6NJS) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) in crystal structures .
  • DFT calculations : Optimize electron density maps to correlate substituent effects with reactivity .

Q. How can degradation products be identified and minimized during storage?

  • Stability studies : Accelerated degradation under heat/light (40°C, 75% RH) with HPLC-PDA monitoring .
  • LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage) .
  • Formulation additives : Use antioxidants (e.g., BHT) or desiccants to prolong shelf life .

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